![molecular formula C14H19BrN2O3 B3042303 tert-Butyl 2-[(2-bromobenzoyl)amino]ethylcarbamate CAS No. 561030-83-9](/img/structure/B3042303.png)
tert-Butyl 2-[(2-bromobenzoyl)amino]ethylcarbamate
Descripción general
Descripción
“tert-Butyl 2-[(2-bromobenzoyl)amino]ethylcarbamate” is a chemical compound with the molecular formula C14H19BrN2O3 . It is available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 2-[(2-bromobenzoyl)amino]ethylcarbamate” include its molecular weight, which is 343.22 . More detailed information about its melting point, boiling point, and density was not found in the sources I accessed.Aplicaciones Científicas De Investigación
Synthesis and Intermediate Role in Targeted Molecules
- Tert-butyl 2-[(2-bromobenzoyl)amino]ethylcarbamate and similar compounds have been synthesized for their role as intermediates in the production of target molecules. For instance, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, a related compound, is an important intermediate in synthesizing mTOR targeted PROTAC molecule PRO1 (Qi Zhang et al., 2022).
Utility in Synthesis of Diastereomers and Crystal Structure Analysis
- The compound is used in synthesizing diastereomers, as demonstrated in the synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate. This research involved separation by column chromatography and crystal structure establishment via X-ray analysis (Y. Liu et al., 2012).
Role in Biologically Active Compounds
- Compounds like tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, a structurally similar compound, are vital intermediates in synthesizing biologically active compounds such as omisertinib (AZD9291), a notable example in medicinal chemistry (Bingbing Zhao et al., 2017).
Exploration in 1,3-Dipolar Cycloaddition Reactions
- In the context of 1,3-dipolar cycloaddition reactions, tert-butyl N-ethynyl-N-phenylcarbamate, a closely related compound, has been investigated. These cycloadditions yield significant regioisomers, highlighting the compound's utility in detailed organic synthesis and computational studies (P. B. González et al., 2013).
Contributions to Synthetic and Crystallographic Studies
- Synthetic and crystallographic studies utilize similar compounds for a variety of applications, including characterizing new chemical entities and understanding their crystal packing and molecular interactions, as seen in the study of (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester (R. Kant et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
Related compounds such as “tert-butyl bromide” have been used to study the massive deadenylation of adenine based-nucleosides induced by halogenated alkanes (alkyl halides) under physiological conditions . This suggests that the compound may interact with nucleosides in a similar manner.
Mode of Action
The tert-butoxide group is known to be a strong, non-nucleophilic base in organic chemistry . It readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Related compounds such as “tert-butyl bromide” have been shown to cause the massive deguanylation of guanine based-nucleosides and massive deadenylation of adenine based-nucleosides . This suggests that the compound may have a similar effect on these biochemical pathways.
Pharmacokinetics
Related compounds such as “tert-butyl alcohol” are known to be poorly absorbed through the skin but rapidly absorbed if inhaled or ingested . This could potentially influence the compound’s ADME properties and their impact on bioavailability.
Result of Action
Related compounds such as “tert-butyl bromide” have been shown to cause the massive deguanylation of guanine based-nucleosides and massive deadenylation of adenine based-nucleosides . This suggests that the compound may have a similar effect at the molecular and cellular level.
Propiedades
IUPAC Name |
tert-butyl N-[2-[(2-bromobenzoyl)amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)17-9-8-16-12(18)10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGXNAPNONOXPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-[(2-bromobenzoyl)amino]ethylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(trifluoromethyl)phenoxy]propanoic Acid](/img/structure/B3042221.png)
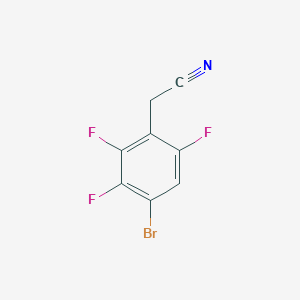

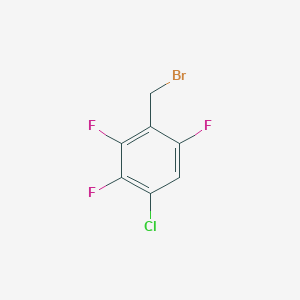
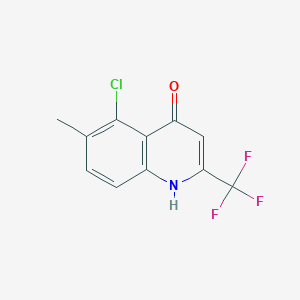

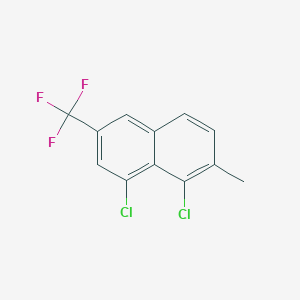

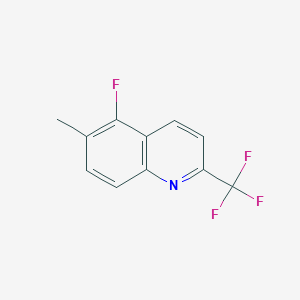
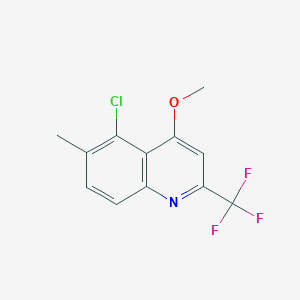
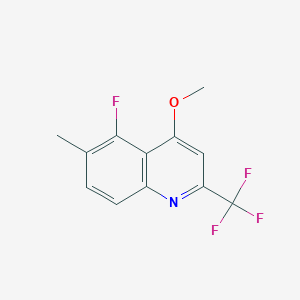

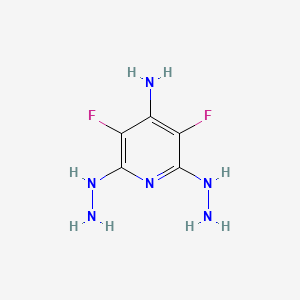
![4-Amino-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B3042243.png)